molecular formula C28H31N3O3S2 B10889385 N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide

N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide

Cat. No.: B10889385
M. Wt: 521.7 g/mol
InChI Key: BSRKLIXUTFJHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is a complex organic compound that features a benzothiazole moiety, an adamantane structure, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide typically involves multiple steps

    Preparation of Benzothiazole Derivative: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of Adamantane Moiety: The adamantane carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which is then reacted with the benzothiazole derivative to form the intermediate product.

    Final Coupling Reaction: The intermediate product is then coupled with 3-aminophenyl acetic acid under peptide coupling conditions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is unique due to its combination of a benzothiazole moiety and an adamantane structure. This combination imparts distinct physicochemical properties, such as enhanced stability and membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H31N3O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

N-[3-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C28H31N3O3S2/c1-2-34-22-6-7-23-24(12-22)36-27(31-23)35-16-25(32)29-20-4-3-5-21(11-20)30-26(33)28-13-17-8-18(14-28)10-19(9-17)15-28/h3-7,11-12,17-19H,2,8-10,13-16H2,1H3,(H,29,32)(H,30,33)

InChI Key

BSRKLIXUTFJHQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC(=CC=C3)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.